N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a cyclopentane core fused with a carboxamide group, substituted with two thiophene rings (2- and 3-positions) and a furan moiety. While direct data on this compound are absent in the provided evidence, structural analogs (e.g., thiophene/furan carboxamides) suggest relevance in medicinal chemistry due to heterocyclic bioactivity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-18(19(8-1-2-9-19)17-6-4-11-26-17)21-14-20(23,15-7-12-25-13-15)16-5-3-10-24-16/h3-7,10-13,23H,1-2,8-9,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTXQBVHSBRDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C15H13N1O3S2 |
| Molecular Weight | 303.4 g/mol |
| Functional Groups | Furan, Thiophene, Hydroxyl, Carboxamide |
Case Study 1: Antibacterial Activity
A study on a related thiophene-furan derivative demonstrated an IC50 value of 10 µM against Staphylococcus aureus, indicating significant antibacterial potential. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that certain furan-thiophene compounds could inhibit the production of nitric oxide in macrophages, suggesting their potential as anti-inflammatory agents. The compounds reduced the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses.
Case Study 3: Anticancer Activity
Research published in Journal of Medicinal Chemistry highlighted a series of furan-thiophene derivatives that exhibited cytotoxicity against various cancer cell lines, with some showing IC50 values as low as 5 µM. The study suggested that these compounds might act through the inhibition of cell proliferation pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors or proteins, modulating their activity to exert therapeutic effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Thiophene/Furan Carboxamides
- Substitution patterns (e.g., 3-thiophene vs. 2-thiophene in ) influence electronic properties and steric hindrance.
Crystallographic and Conformational Parameters
Table 2: Dihedral Angles and Bond Lengths in Carboxamide Derivatives
- Analysis :
- Dihedral angles between aromatic rings in analogs (8.5°–13.5°) suggest moderate planarity, which may enhance π-π stacking. The target compound’s cyclopentane could reduce planarity, favoring hydrophobic interactions.
- C–S bond lengths in thiophene derivatives (~1.69–1.71 Å) differ from C–O in furan analogs (~1.36 Å), affecting electronic density and hydrogen-bonding capacity .
Table 3: Reported Bioactivities of Structural Analogs
- Insights: Thiophene/furan carboxamides exhibit diverse bioactivities, including antimicrobial and genotoxic effects . The target compound’s hydroxyl group may introduce polar interactions, altering bioavailability compared to lipophilic analogs like Thiophene Fentanyl .
Computational and Crystallographic Tools
- Software like SHELX and Mercury enable structural refinement and packing analysis. For example, utilized SHELX for H-bond assignment (S(6) motif) and Mercury-like visualization for weak C–H⋯O/S interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
